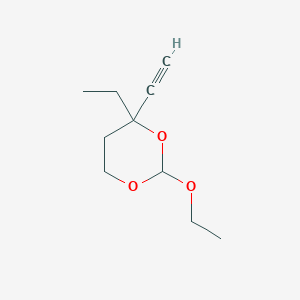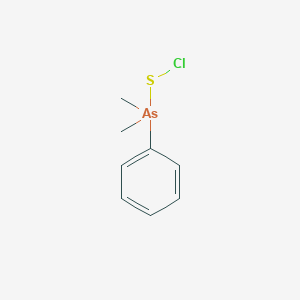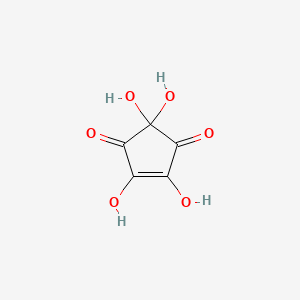
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring with four hydroxyl groups and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dione with a hydroxylating agent to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups, leading to the formation of polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce polyols.
Applications De Recherche Scientifique
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,3-dione: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Similar in having multiple hydroxyl groups but differs in the ring structure and substitution pattern.
Uniqueness
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is unique due to the specific arrangement of hydroxyl and ketone groups on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63056-19-9 |
|---|---|
Formule moléculaire |
C5H4O6 |
Poids moléculaire |
160.08 g/mol |
Nom IUPAC |
2,2,4,5-tetrahydroxycyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H4O6/c6-1-2(7)4(9)5(10,11)3(1)8/h6-7,10-11H |
Clé InChI |
AQALYTOCMPVPTR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=O)C(C1=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


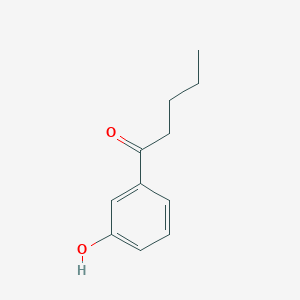

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
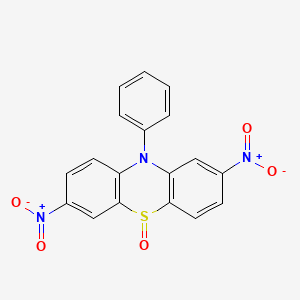


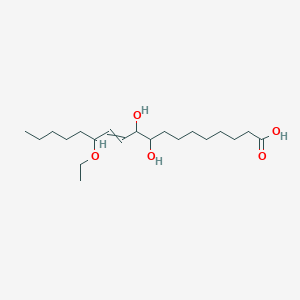
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
